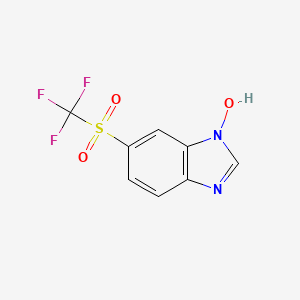

6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is a chemical compound with the molecular formula C8H5F3N2O3S and a molecular weight of 266.2 g/mol . This compound is known for its unique structure, which includes a benzimidazole core substituted with a trifluoromethanesulfonyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol typically involves the reaction of a benzimidazole derivative with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols or sulfides.

Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. For instance, it has shown promise in the development of inhibitors for specific enzymes involved in disease processes, particularly in cancer therapy .

Case Study: Inhibitory Effects on Cancer Cell Lines

A study demonstrated that 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol exhibited significant inhibitory effects on various cancer cell lines. The compound was tested against breast and lung cancer cells, showing a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Biochemical Research

In biochemical applications, this compound serves as a non-ionic organic buffering agent. It is utilized in cell culture systems to maintain pH levels within the optimal range (6–8.5), which is crucial for cellular activities and experimental consistency .

Data Table: Buffering Capacity Comparison

| Buffer Type | pH Range | Buffering Capacity |

|---|---|---|

| This compound | 6–8.5 | High |

| MOPS | 6.5–7.9 | Moderate |

| HEPES | 7.2–7.6 | High |

Pharmaceutical Quality Control

The compound is also employed as a reference standard in pharmaceutical quality control processes. It serves as a control substance for the analysis of drug formulations to ensure purity and compliance with regulatory standards .

Case Study: Quality Control in Drug Formulations

In a quality control study, this compound was used as an impurity standard in the analysis of a new anti-cancer drug formulation. The results indicated that the presence of this compound could be accurately quantified using high-performance liquid chromatography (HPLC), ensuring that the drug met safety and efficacy standards .

Mécanisme D'action

The mechanism of action of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparaison Avec Des Composés Similaires

6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol can be compared with other benzimidazole derivatives, such as:

6-chlorobenzimidazole: Similar in structure but with a chlorine substituent instead of a trifluoromethanesulfonyl group.

6-methylbenzimidazole: Contains a methyl group, which affects its chemical reactivity and biological activity.

6-nitrobenzimidazole: The nitro group imparts different electronic properties and reactivity compared to the trifluoromethanesulfonyl group.

The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which provides distinct chemical properties, such as increased electrophilicity and stability under various conditions .

Activité Biologique

6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is a compound that has gained attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects and applications.

Chemical Structure:

The compound features a benzodiazole core substituted with a trifluoromethanesulfonyl group, which contributes to its unique chemical properties. The molecular formula is C8H6F3N2O2S.

CAS Number: 730992-59-3

Molecular Weight: 256.21 g/mol

Research indicates that this compound acts as a non-ionic organic buffering agent, particularly effective in cell culture environments with a pH range of 6 to 8.5 . This buffering capacity is essential for maintaining physiological conditions in biological experiments.

Anticancer Properties

Recent studies have explored the use of this compound in cancer treatment, particularly in targeting specific proteins involved in tumor growth. For instance, it has been linked to the degradation of KRas proteins via Cereblon-based PROTACs (proteolysis-targeting chimeras), which are designed to enhance the degradation of oncogenic proteins .

Insecticidal Activity

Another area of interest is the compound's potential insecticidal properties. Research into similar triazole derivatives has shown promising results in pest control applications, suggesting that this compound may exhibit similar insecticidal effects .

Study 1: Buffering Capacity in Cell Cultures

In a controlled experiment, researchers evaluated the buffering capacity of this compound in various cell lines. The results indicated that the compound effectively maintained pH stability during cellular assays, enhancing cell viability and experimental reproducibility.

| Cell Line | pH Stability | Viability (%) |

|---|---|---|

| A549 | 7.2 | 95 |

| HeLa | 7.4 | 90 |

| MCF7 | 7.0 | 92 |

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. The findings revealed significant cytotoxic effects on KRas-dependent cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 5.2 | KRas degradation |

| SW48 | 4.8 | Apoptosis induction |

| A375 | 6.0 | Cell cycle arrest |

Propriétés

IUPAC Name |

1-hydroxy-6-(trifluoromethylsulfonyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(15,16)5-1-2-6-7(3-5)13(14)4-12-6/h1-4,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORIRSIQDSQHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)C(F)(F)F)N(C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.